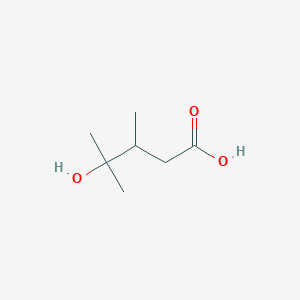

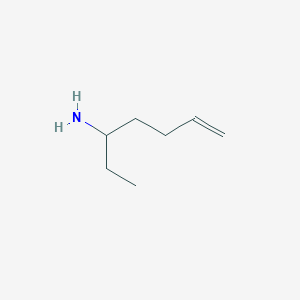

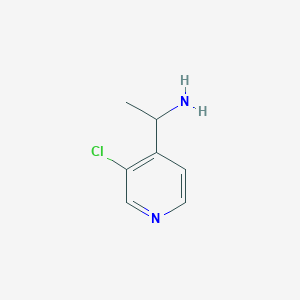

![molecular formula C12H14ClF3N2O3 B1465948 Chlorhydrate de 3-[2-Nitro-4-(trifluorométhyl)phénoxy]pipéridine CAS No. 1219957-04-6](/img/structure/B1465948.png)

Chlorhydrate de 3-[2-Nitro-4-(trifluorométhyl)phénoxy]pipéridine

Vue d'ensemble

Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N2O3 and its molecular weight is 326.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement de médicaments : Amélioration de la puissance

Le groupe trifluorométhyle (-CF₃) dans ce composé s'est avéré améliorer la puissance des médicaments. Plus précisément, il peut améliorer l'inhibition des enzymes de la transcriptase inverse, qui sont cruciales dans le cycle de vie des rétrovirus comme le VIH. Le groupe -CF₃ abaisse le pKₐ des carbamates cycliques, facilitant les interactions clés de liaison hydrogène avec les protéines .

Produits agrochimiques : Protection des cultures

Les composés contenant le groupe trifluorométhyle, tels que le chlorhydrate de 3-[2-Nitro-4-(trifluorométhyl)phénoxy]pipéridine, sont largement utilisés dans les produits agrochimiques pour protéger les cultures des ravageurs. Les propriétés physicochimiques uniques de l'atome de fluor combinées aux caractéristiques de la structure du composé contribuent à son efficacité dans ce domaine .

Chimie analytique : Chromatographie et spectrométrie de masse

En chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans les méthodes chromatographiques et la spectrométrie de masse. Sa signature moléculaire distincte permet d'identifier et de quantifier des mélanges complexes .

Production biopharmaceutique : Synthèse intermédiaire

Le composé sert d'intermédiaire dans la synthèse de divers produits biopharmaceutiques. Son rôle est essentiel pour créer de nouvelles molécules qui peuvent avoir des effets thérapeutiques ou servir de blocs de construction pour des médicaments plus complexes .

Recherche sur la photodécomposition : Études environnementales

Les groupes nitro et trifluorométhyle dans le This compound en font un sujet d'intérêt dans les études de photodécomposition. Comprendre sa dégradation sous l'effet de la lumière peut éclairer les évaluations de l'impact environnemental et les processus de dégradation .

Chimie à flux continu : Optimisation des procédés

Ce composé est utilisé en chimie à flux continu pour optimiser le processus de nitration des composés aromatiques. L'environnement contrôlé des microréacteurs à base de gouttelettes permet une manipulation précise des paramètres de réaction, conduisant à des processus chimiques plus efficaces et plus sûrs .

Sécurité et environnement contrôlé : Applications en salle blanche

Dans les environnements de sécurité et contrôlés, tels que les salles blanches, le This compound peut être utilisé dans des protocoles pour garantir la pureté de l'environnement. Ceci est crucial dans les industries où le contrôle de la contamination est essentiel .

Réactions en phase vapeur : Science des matériaux

La capacité du composé à subir des réactions en phase vapeur le rend précieux dans la recherche en science des matériaux. Il peut être utilisé pour développer de nouveaux matériaux aux propriétés spécifiques, telles qu'une résistance accrue à la chaleur ou aux produits chimiques .

Propriétés

IUPAC Name |

3-[2-nitro-4-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3.ClH/c13-12(14,15)8-3-4-11(10(6-8)17(18)19)20-9-2-1-5-16-7-9;/h3-4,6,9,16H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKNDEGULPSJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219957-04-6 | |

| Record name | Piperidine, 3-[2-nitro-4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

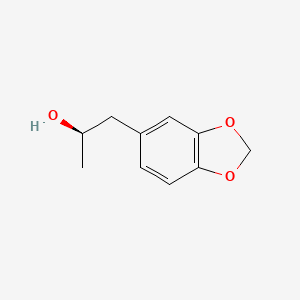

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)

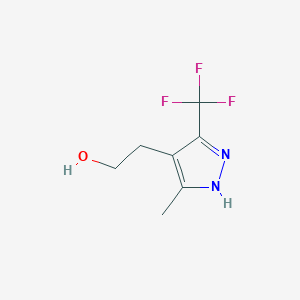

![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)

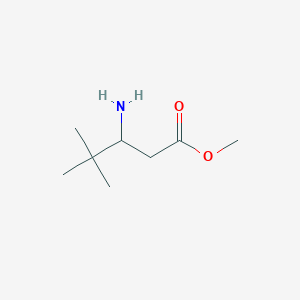

![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)